molecular formula C9H15NO3 B7796685 ethyl 2-acetyl-3-(dimethylamino)acrylate

ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B7796685
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-UHFFFAOYSA-N
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Description

ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of acetoacetic acid and is characterized by the presence of a dimethylamino group attached to the methylene carbon of the acetoacetate moiety. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a methylene bridge between the acetoacetate and the dimethylamino group.

Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-dimethylaminomethyleneacetoacetate involves the use of large-scale reactors where ethyl acetoacetate and dimethylformamide dimethyl acetal are mixed in the presence of a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles.

    Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Condensation Reactions: Catalysts like piperidine or pyridine under reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted acetoacetates.

    Condensation Reactions: Various heterocyclic compounds.

    Hydrolysis: Acetoacetic acid derivatives

Scientific Research Applications

ethyl 2-acetyl-3-(dimethylamino)acrylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2-dimethylaminomethyleneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution and condensation reactions. The compound can also undergo tautomerization, which plays a role in its reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can modulate biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add ethyl acetoacetate (15 mL, 0.118 mol) to dimethoxymethyl-dimethyl-amine (19 mL, 0.142 mol) and reflux the mixture for one hr. Evaporate the mixture to give 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (21.7 g, 99%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (15 g, 115 mmol) and N,N-Dimethylformamide dimethyl Acetal (13.7 g, 115 mmol) stirred at rt for overnight. After completion of the reaction, reaction mixture distilled on rotavapour to obtain the crude. Crude was purified by column chromatography over 60-120 mesh silica gel using EtOAc and petether (10:90) as eluent to obtain the title compound (20 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 200 g (1.68 moles) of N,N-dimethylformamide dimethyl acetal, 145.68 g (1.12 moles) of ethyl acetoacetate, and 0.5 g (0.003 mole) of p-toluenesulfonic acid monohydrate was heated in a water bath with stirring for three hours. The color of the reaction mixture changed progressively from orange to red and finally to brown. Heating was discontinued, and the reaction mixture was allowed to sit at room temperature for approximately 18 hours. At the conclusion of this period, the mixture was distilled under vacuum, and six fractions having a boiling point in the range 145°-150° C. were analyzed by NMR spectroscopy. The NMR spectrum of each fraction was consistent with the proposed structure. These fractions were combined, yielding a total of 148.51 g of ethyl-2-dimethylaminomethyleneacetoacetate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
145.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl acetoacetate (79 mL, 0.62 mol) was added to N,N-dimethylformamide dimethylacetal (100 mL, 0.68 mol) and the mixture was heated under reflux for 1 hr. The excess amount of acetal was evaporated under reduced pressure and the residue was subjected to distillation under reduced pressure to give the title compound (85 g, yield 74%).
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-acetyl-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-acetyl-3-(dimethylamino)acrylate

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